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Compound of Interest

Compound Name: 3-Methylheptanenitrile

Cat. No.: B15233164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 3-Methylheptanenitrile. The information is curated for researchers, scientists,
and professionals in drug development who require a detailed understanding of this aliphatic
nitrile.

Molecular Identity and Structure

3-Methylheptanenitrile is a branched-chain aliphatic nitrile with the molecular formula
C8H15N. Its structure consists of a seven-carbon heptane backbone with a methyl group
substituted at the third carbon and a nitrile functional group at the terminus of a two-carbon
chain attached to the third carbon.

Table 1: Chemical Identifiers for 3-Methylheptanenitrile
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Identifier Value Source
IUPAC Name 3-methylheptanenitrile [1]
Molecular Formula C8H15N [1][2]
Molecular Weight 125.21 g/mol [11[2]
CAS Nurmber 75854-65-8 (for the racemic 1]

mixture)

Canonical SMILES

CCCCC(C)CC#N

[1]

InChl

InChl=1S/C8H15N/c1-3-4-5-
8(2)6-7-9/h8H,3-6H2,1-2H3

[1]

InChlKey

FNVNYWLQBGDZSC-
UHFFFAOYSA-N

[1]

Physicochemical Properties

Experimental data on the physicochemical properties of 3-Methylheptanenitrile is limited in

publicly available literature. The data presented below are primarily computed values from

reputable chemical databases. These values provide estimations and should be confirmed by

experimental analysis for critical applications.

Table 2: Computed Physicochemical Properties of 3-Methylheptanenitrile
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Property Value Source

XLogP3-AA (Octanol-Water

Partition Coefficient) 29 [Hi2]
Hydrogen Bond Donor Count 0 [1][2]
I::Z(ijrn(;gen Bond Acceptor 1 2]
Rotatable Bond Count 4 [1][2]
Exact Mass 125.120449483 u [1][2]
Topological Polar Surface Area  23.8 A2 [1112]
Heavy Atom Count 9 [1]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 3-Methylheptanenitrile are not readily available. However,
based on the known spectroscopic properties of aliphatic nitriles, the following characteristics
can be predicted.[2][3][4]

Infrared (IR) Spectroscopy: A sharp and intense absorption band characteristic of the C=N
stretching vibration is expected in the region of 2240-2260 cm~1.[4]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be
complex due to the chirality at the C3 position. Key expected signals include:

o Atriplet corresponding to the terminal methyl group (C7) protons.
e Adoublet for the methyl group protons at the C3 position.

o Multiplets for the methylene and methine protons along the carbon chain. The protons on the
carbon adjacent to the nitrile group (C2) are expected to appear in the 2-3 ppm region.[3]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is
expected to show distinct signals for each of the eight carbon atoms. The nitrile carbon (C1)
would appear in the region of 115-125 ppm.[3]
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Mass Spectrometry: The molecular ion peak (M+) at m/z = 125 may be weak or absent.
Common fragmentation patterns for aliphatic nitriles include the loss of an alpha-hydrogen to
give an M-1 peak and cleavage of the C-C bonds adjacent to the nitrile group.[2]

Synthesis Protocol

A detailed experimental protocol for the direct synthesis of 3-Methylheptanenitrile is not
explicitly available in the reviewed literature. However, a multi-step synthesis of a closely
related precursor, 2-amino-3-methylheptanoic acid, has been described, which involves the
formation of a nitrile intermediate, 2-((diphenylmethylene)amino)-3-methylheptanenitrile.[5][6]
[7] This procedure provides a valuable reference for the synthesis of similar structures.

Experimental Protocol: Synthesis of 2-((diphenylmethylene)amino)-3-methylheptanenitrile[6]

[7]

Materials:

N-(diphenylmethylene)aminoacetonitrile
e 2-Bromohexane

e Lithium diisopropylamide (LDA)

e Tetrahydrofuran (THF)

o Saturated aqueous NHaCl

e Anhydrous NazSOa

o Petroleum ether

o Ethyl acetate (EtOAC)

Procedure:

e To a solution of N-(diphenylmethylene)aminoacetonitrile (1.1 g, 5 mmol) in 30 mL of THF in a
three-neck glass flask, add LDA (3 mL, 6 mmol) and stir for 5 minutes.
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e Slowly add 2-bromohexane (0.74 mL) to the mixture under a nitrogen atmosphere at 0 °C.
 Stir the reaction mixture for 30 hours at room temperature.
e Quench the reaction by adding 20 mL of saturated aqueous NHaCl.

o Separate the organic layer, dry it over anhydrous Na=SOa, filter, and evaporate the solvent
under reduced pressure.

 Purify the crude product by column chromatography on silica gel using a mixture of
petroleum ether and ethyl acetate (20:1) as the eluent to obtain the yellow-green oil product
of 2-((diphenylmethylene)amino)-3-methylheptanenitrile.

Logical Relationship of Information

The following diagram illustrates the logical flow of information presented in this guide, from
basic molecular identification to its synthesis.

Information Workflow for 3-Methylheptanenitrile

Molecular Identity Synthesis Protocol
(Formula, IUPAC Name, CAS) (Related Intermediate)
Defines Produces

Chemical Structure
(SMILES, InChl)

Influences Predicts
Physicochemical Properties Spectroscopic Characterization
(Computed Data) (Predicted Data)

Click to download full resolution via product page

Caption: Logical workflow of 3-Methylheptanenitrile information.

Relevance in Drug Development
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While direct applications of 3-Methylheptanenitrile in drug development were not identified in
the surveyed literature, its structural motifs are of interest. Aliphatic nitriles can serve as
versatile intermediates in organic synthesis, allowing for their conversion into various functional
groups such as amines, carboxylic acids, and amides, which are prevalent in pharmacologically
active molecules. The lipophilic alkyl chain and the polar nitrile group give the molecule a
specific physicochemical profile that could be explored in the design of new chemical entities.
The synthesis of amino acid derivatives from related nitrile intermediates suggests a potential
pathway for creating novel unnatural amino acids for peptide-based drug discovery.[5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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